ALB-127158(a)

Vue d'ensemble

Description

ALB-127158(a) est un antagoniste puissant et sélectif du récepteur de l'hormone concentrante de la mélanine 1 (MCH1). Il a une forte affinité pour le récepteur MCH1 avec une bonne sélectivité par rapport à une gamme d'autres récepteurs couplés aux protéines G, canaux ioniques et transporteurs . Ce composé est principalement utilisé dans la recherche scientifique pour étudier ses effets sur l'obésité et les troubles métaboliques associés .

Applications De Recherche Scientifique

ALB-127158(a) has several scientific research applications, including:

Mécanisme D'action

Target of Action

ALB-127158(a) is a potent and selective antagonist of the Melanin Concentrating Hormone 1 (MCH1) receptor . The MCH1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in energy homeostasis and regulation of appetite .

Mode of Action

ALB-127158(a) has a high affinity for the MCH1 receptor, with a binding affinity of 7 nM . It selectively inhibits the MCH1 receptor, blocking the action of the endogenous melanin-concentrating hormone . This blockade prevents the stimulation of appetite and other effects associated with the activation of the MCH1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by ALB-127158(a) is the melanin-concentrating hormone signaling pathway. By antagonizing the MCH1 receptor, ALB-127158(a) disrupts the normal signaling process, leading to a reduction in appetite and food intake .

Pharmacokinetics

In animal models, ALB-127158(a) has been shown to be rapidly absorbed, with a median time to maximum concentration (tmax) between 1 and 3 hours post-dose . The compound has a mean half-life (t1/2) of 18 to 21 hours after single doses, and approximately 26 hours following multiple dosing . Steady-state plasma concentrations of ALB-127158(a) are attained within 6 to 8 days of dosing .

Result of Action

The primary result of ALB-127158(a)'s action is a significant, sustained decrease in body weight and food intake in animal models of obesity . This weight reduction is predominantly due to a decrease in fat content . Additionally, ALB-127158(a) has been associated with improvements in insulin sensitivity .

Action Environment

The efficacy and stability of ALB-127158(a) can be influenced by various environmental factors. For instance, the compound’s absorption rate may vary depending on the nutritional status of the subject

Analyse Biochimique

Biochemical Properties

ALB-127158(a) has a high affinity for the MCH1 receptor with a value of 7 nM . It shows good selectivity over a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, including the MCH2 receptor . The interaction between ALB-127158(a) and these biomolecules is primarily through binding, which inhibits or activates certain enzymes and proteins .

Cellular Effects

In cellular processes, ALB-127158(a) has been observed to have significant effects. In a mouse diet-induced obesity model, it produces a significant sustained decrease in body weight and food intake . This weight reduction is predominantly due to a decrease in fat content . It also improves insulin sensitivity .

Molecular Mechanism

At the molecular level, ALB-127158(a) exerts its effects through binding interactions with the MCH1 receptor . This binding inhibits or activates certain enzymes and proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, ALB-127158(a) shows a trend of slower absorption rate at lower doses . After single doses, it has a mean half-life of 18 to 21 hours . Slightly longer mean half-life estimates of approximately 26 hours are obtained following multiple dosing in overweight/obese subjects .

Dosage Effects in Animal Models

In animal models, the effects of ALB-127158(a) vary with different dosages . In high-fat diet rats, it produces significant weight loss and food reduction at doses as low as 1.25 mg/kg . Doses greater than 1.25 mg/kg produce weight loss greater than 6%, with maximal weight loss of about 10% observed at 10 mg/kg .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles d'ALB-127158(a) ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant des réactifs spécifiques et des conditions pour atteindre une pureté et une sélectivité élevées . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la cohérence et la qualité .

Analyse Des Réactions Chimiques

ALB-127158(a) subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent à l'aide de réactifs et de conditions spécifiques

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

ALB-127158(a) a plusieurs applications de recherche scientifique, notamment :

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de l'obésité et des troubles métaboliques associés en réduisant le poids corporel et l'apport alimentaire

Mécanisme d'action

ALB-127158(a) exerce ses effets en se liant sélectivement et en antagonisant le récepteur MCH1 . Cette interaction inhibe l'activité du récepteur, ce qui entraîne une diminution de l'apport alimentaire et du poids corporel chez les modèles animaux . Les cibles moléculaires impliquées comprennent le récepteur MCH1 et les voies de signalisation associées qui régulent le métabolisme et l'équilibre énergétique .

Comparaison Avec Des Composés Similaires

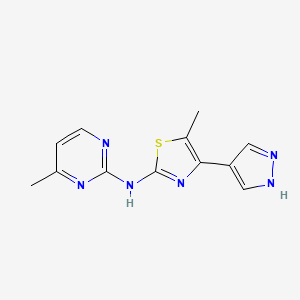

ALB-127158(a) est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur MCH1 . Des composés similaires comprennent :

- BMS-830216

- GW-856464

- NGD-4715

- AMG 076

- KRX-104130

Ces composés ciblent également le récepteur MCH1, mais peuvent différer par leur sélectivité, leur puissance et leurs effets thérapeutiques .

Propriétés

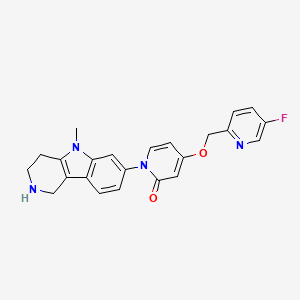

IUPAC Name |

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUUHLIHQHVLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

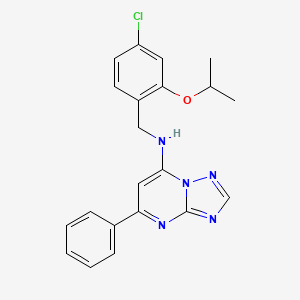

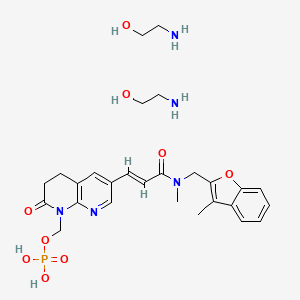

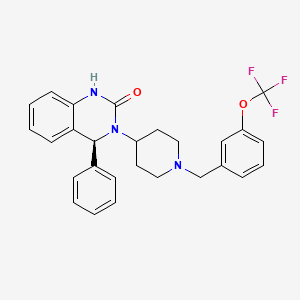

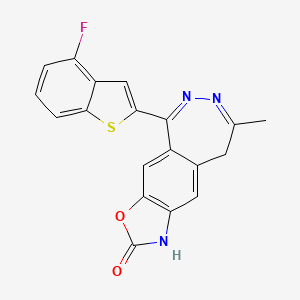

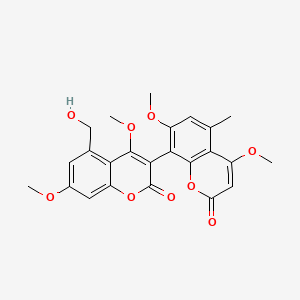

Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?

A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)